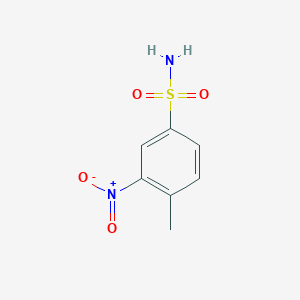

4-Methyl-3-nitrobenzenesulfonamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64475. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCWTENLJRUJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219714 | |

| Record name | 2-Nitrotoluene-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6949-23-1 | |

| Record name | 4-Methyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrotoluene-4-sulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6949-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6949-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrotoluene-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrotoluene-4-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrotoluene-4-sulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N6G8PZ5BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Methyl-3-nitrobenzenesulfonamide. The information is intended to support research and development activities in medicinal chemistry and related fields where substituted benzenesulfonamides are of interest.

Chemical Identity and Physical Properties

This compound is a substituted aromatic sulfonamide. Its core structure consists of a toluene molecule functionalized with a nitro group and a sulfonamide group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 6949-23-1[1][2][3][4][5][6] |

| Molecular Formula | C₇H₈N₂O₄S[1][2][4][5] |

| Molecular Weight | 216.21 g/mol [2][4] |

| IUPAC Name | This compound |

| Synonyms | m-Nitro-p-toluenesulfonamide, Benzenesulfonamide, 4-methyl-3-nitro-[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | White to tan solid, powder, or crystals | [4][7] |

| Melting Point | 141 - 145 °C | [1] |

| Boiling Point | 399.7 °C at 760 mmHg (Predicted) | [2][4] |

| Density | 1.475 g/cm³ (Predicted) | [2][4] |

| Solubility | No data available | [3][8] |

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted at position 1 with a sulfonamide group (-SO₂NH₂), at position 4 with a methyl group (-CH₃), and at position 3 with a nitro group (-NO₂).

Caption: 2D structure of this compound.

Synthesis

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 2-nitrotoluene.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride

This protocol is adapted from the synthesis of the isomeric 2-nitrotoluene-4-sulfonyl chloride.[9]

-

Materials: 2-Nitrotoluene, Chlorosulfonic acid, Sulfamic acid, Ice water.

-

Procedure:

-

To a stirred solution of chlorosulfonic acid, add a catalytic amount of sulfamic acid.

-

Carefully add 2-nitrotoluene dropwise to the solution, maintaining the temperature below 40 °C.

-

After the addition is complete, stir the mixture at 40 °C for 1 hour.

-

Slowly heat the reaction mixture to 105 °C and maintain for 6 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-methyl-3-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

-

The product can be used in the next step with or without further purification. The melting point of the precursor is 30-34 °C.[10]

-

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 4-nitrobenzenesulfonamide.[11]

-

Materials: 4-Methyl-3-nitrobenzenesulfonyl chloride, Ammonia water (aqueous ammonia), Ethyl acetate, Water, Saturated aqueous sodium chloride.

-

Procedure:

-

To 4-methyl-3-nitrobenzenesulfonyl chloride, add ammonia water while cooling in an ice bath.

-

Stir the mixture at room temperature for 3 hours.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic Properties

While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its functional groups and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons (~2.5 ppm).- Aromatic protons appearing as multiplets or distinct doublets and singlets in the range of 7.5-8.5 ppm.- A broad singlet for the sulfonamide protons (-SO₂NH₂) which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon (~20 ppm).- Aromatic carbon signals in the range of 120-150 ppm.- The carbon bearing the nitro group and the carbon bearing the sulfonamide group would be deshielded. |

| IR Spectroscopy | - N-H stretching of the sulfonamide group around 3300-3200 cm⁻¹.- Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.- Asymmetric and symmetric stretching of the N=O bonds in the nitro group around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.- C-H stretching of the aromatic ring and methyl group around 3100-2850 cm⁻¹.- C=C stretching of the aromatic ring around 1600-1450 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 216.- Fragmentation may involve the loss of SO₂ (m/z = 152), NH₂ (m/z = 200), and NO₂ (m/z = 170). |

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in mass spectrometry.

Biological Activity and Potential Applications

While the specific biological activity of this compound has not been extensively reported, the broader class of nitrobenzenesulfonamides has shown a range of biological effects.

-

Antibacterial Agents: Sulfonamides are a well-known class of antibacterial drugs. Their mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The nitro substitution on the benzene ring can modulate this activity.[12]

-

Hypoxic Cell Selective Cytotoxic Agents: Certain nitrobenzenesulfonamide derivatives have been investigated as potential anticancer agents that are selectively toxic to hypoxic (low oxygen) tumor cells.[13] The nitro group can be reduced under hypoxic conditions to form reactive species that are toxic to the cells.

-

Synthetic Intermediate: this compound serves as a valuable intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the sulfonamide moiety can be further functionalized, allowing for the creation of a diverse library of compounds for drug discovery and other applications.

Safety Information

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Precautionary Measures: Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[8]

-

Toxicological Information: The chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

This technical guide provides a summary of the available information on this compound. Further research is needed to fully characterize its properties and explore its potential applications.

References

- 1. 6949-23-1 this compound AKSci V7348 [aksci.com]

- 2. chembk.com [chembk.com]

- 3. keyorganics.net [keyorganics.net]

- 4. echemi.com [echemi.com]

- 5. Amides 2 page [m.chemicalbook.com]

- 6. This compound, CasNo.6949-23-1 BOC Sciences United States [bocscichem.lookchem.com]

- 7. 4-Methyl-3-nitrobenzenesulfonamide6949-23-1,Purity98%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]

- 8. canbipharm.com [canbipharm.com]

- 9. 4-Methyl-3-nitrobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. Buy this compound | 6949-23-1 [smolecule.com]

- 11. prepchem.com [prepchem.com]

- 12. 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide | 1576-38-1 | Benchchem [benchchem.com]

- 13. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Methyl-3-nitrobenzenesulfonamide from p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methyl-3-nitrobenzenesulfonamide from p-toluenesulfonamide. This transformation is a key step in the preparation of various compounds with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical process, including detailed experimental protocols, key quantitative data, and visual representations of the synthesis workflow.

Overview of the Synthesis

The synthesis of this compound from p-toluenesulfonamide is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The presence of the electron-donating methyl group and the electron-withdrawing sulfonamide group on the benzene ring directs the incoming nitro group primarily to the position ortho to the methyl group and meta to the sulfonamide group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures to ensure regioselectivity and to manage the exothermic nature of the reaction.

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of the starting material and the product is presented in the table below.

| Property | p-Toluenesulfonamide | This compound |

| IUPAC Name | 4-Methylbenzenesulfonamide | This compound |

| CAS Number | 70-55-3[1] | 406233-31-6 (for fluoro analog) |

| Molecular Formula | C₇H₉NO₂S[1] | C₇H₈N₂O₄S |

| Molecular Weight | 171.22 g/mol [1] | 216.22 g/mol [2] |

| Melting Point | 136-139 °C | Not available |

| Appearance | White crystalline solid | Not available |

| Solubility | Soluble in ethanol, acetone, and hot water | Not available |

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for the nitration of similar aromatic compounds.[3][4][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety assessments.

Materials:

-

p-Toluenesulfonamide

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Distilled Water

-

Sodium Bicarbonate (Saturated Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethanol or Methanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonamide (1 equivalent) in concentrated sulfuric acid (approximately 3-5 equivalents) with cooling in an ice bath. Stir the mixture until all the solid has dissolved, maintaining the temperature between 0 and 5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of p-toluenesulfonamide from the dropping funnel. It is crucial to maintain the reaction temperature between 0 and 10 °C throughout the addition to control the exothermic reaction and prevent the formation of dinitro byproducts.[3]

-

Reaction Monitoring: After the complete addition of the nitrating mixture, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will precipitate the crude this compound.

-

Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral to pH paper.

-

Neutralization and Extraction (Optional): The crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any residual acids, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, to yield the pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction and Workflow Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Caption: Chemical reaction scheme.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is representative and can vary based on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Molar Ratio (p-Toluenesulfonamide : HNO₃) | 1 : 1.1 | [3] |

| Reaction Temperature | 0 - 10 °C | [3][4] |

| Reaction Time | 1 - 2 hours (post-addition) | [4] |

| Typical Yield | 80-90% (based on analogous reactions) | [4] |

Safety Considerations

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

-

The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

-

Always add acid to water, not the other way around, when preparing dilutions.

-

Dispose of all chemical waste according to institutional safety guidelines.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature and perform a thorough risk assessment before undertaking this procedure.

References

Physical properties of 4-Methyl-3-nitrobenzenesulfonamide (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical properties of 4-Methyl-3-nitrobenzenesulfonamide, with a focus on its melting point and solubility. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for structurally related isomers and analogs to provide a comparative context for researchers. Additionally, a proposed synthetic pathway and general experimental protocols for property determination are detailed.

Core Physical Properties

| Compound Name | Molecular Formula | Melting Point (°C) | Solubility |

| 4-Methylbenzenesulfonamide | C₇H₉NO₂S | 136 - 140 | Soluble in alcohol, very slightly soluble in water (3.2 g/L at 25°C).[1][2] |

| 2-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 190 - 192 | Slightly soluble in water. Soluble in DMSO and methanol (with heating).[3][4][5] |

| 3-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 166 - 168 | Readily soluble in water. |

| 4-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 178 - 180 | Water solubility of 606.6 mg/L at 15°C.[6][7] |

Experimental Protocols

While a specific, published experimental protocol for the synthesis and property determination of this compound is not available, a plausible synthetic route can be proposed based on established chemical principles. Furthermore, standard methodologies for determining melting point and solubility are described below.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process, starting from the commercially available 2-nitrotoluene.

Step 1: Synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride

The intermediate, 4-Methyl-3-nitrobenzene-1-sulfonyl chloride, can be synthesized via the chlorosulfonation of 2-nitrotoluene.

Methodology:

-

To a reaction vessel containing chlorosulfonic acid and a catalytic amount of sulfamic acid, slowly add 2-nitrotoluene while maintaining the temperature below 40°C.

-

After the addition is complete, stir the mixture at 40°C for one hour, followed by slow heating to 105°C.

-

Maintain the reaction at 105°C for approximately six hours.

-

After cooling, the reaction mixture is carefully poured into ice water, causing the product to precipitate.

-

The solid 4-Methyl-3-nitrobenzene-1-sulfonyl chloride is then collected by filtration and washed with ice water.[8]

Step 2: Synthesis of this compound

The target compound can then be synthesized by the reaction of the sulfonyl chloride intermediate with ammonia.

Methodology:

-

Dissolve the crude 4-Methyl-3-nitrobenzene-1-sulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran).

-

To this solution, add an excess of aqueous ammonia.

-

The reaction mixture is then stirred at room temperature for several hours.

-

The product, this compound, can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.[9]

Determination of Physical Properties

Melting Point Determination:

The melting point of a purified sample of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

Solubility Determination:

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear, saturated solution is carefully evaporated to dryness.

-

The mass of the remaining solid is measured, and the solubility is calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Logical Workflow and Diagrams

The proposed synthesis of this compound can be visualized as a sequential two-step process.

Caption: Proposed two-step synthesis of this compound.

References

- 1. 4-Methylbenzenesulfonamide(70-55-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2-Nitrobenzenesulfonamide CAS#: 5455-59-4 [m.chemicalbook.com]

- 4. 2-Nitrobenzenesulfonamide, 97+% | Fisher Scientific [fishersci.ca]

- 5. 2-Nitrobenzenesulfonamide | 5455-59-4 [amp.chemicalbook.com]

- 6. 4-Nitrobenzenesulfonamide CAS#: 6325-93-5 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Methyl-3-nitrobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

In-Depth Technical Guide: 2-Nitrotoluene-4-sulfonic Acid (CAS No. 97-06-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitrotoluene-4-sulfonic acid (CAS No. 97-06-3), a key intermediate in the chemical industry. The document details its chemical and physical properties, safety and toxicological data, synthesis protocols, and primary industrial applications. All quantitative data is presented in structured tables for ease of reference. Additionally, a detailed experimental workflow for its synthesis is provided, accompanied by a visual representation using a Graphviz diagram. While direct biological signaling pathway information is not prevalent for this compound, relevant toxicological findings are discussed.

Chemical Information

2-Nitrotoluene-4-sulfonic acid, also known as 4-methyl-3-nitrobenzenesulfonic acid, is an organic compound with the CAS registry number 97-06-3. It is primarily utilized as a precursor in the synthesis of various azo dyes and other specialty chemicals.[1][2] The compound crystallizes from water as pale yellow, hygroscopic needles of the dihydrate form.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Nitrotoluene-4-sulfonic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₅S | [3][4][5] |

| Molecular Weight | 217.20 g/mol | [4][5] |

| Melting Point | 92°C (dihydrate) | [6] |

| Density | 1.547 g/cm³ | [6] |

| pKa (Predicted) | -1.04 ± 0.50 | [6] |

| XLogP3 | 1.2 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Exact Mass | 217.00449350 | [6] |

| Complexity | 314 | [6] |

Table 1: Chemical and Physical Properties of 2-Nitrotoluene-4-sulfonic acid.

Safety and Toxicological Information

Comprehensive safety and toxicological data are crucial for handling 2-Nitrotoluene-4-sulfonic acid in a research or industrial setting.

GHS Hazard Classification

While a specific GHS classification for 2-Nitrotoluene-4-sulfonic acid is not uniformly available across all databases, its precursor, 2-nitrotoluene, is classified with significant hazards. It is prudent to handle the sulfonic acid derivative with similar precautions. The GHS classification for the related compound 4-nitrotoluene-2-sulfonic acid includes hazards such as being corrosive to metals, causing severe skin burns and eye damage, and being harmful to aquatic life with long-lasting effects.[7][8]

GHS Pictograms for a related isomer (4-Nitrotoluene-2-sulfonic Acid):

-

Corrosion

-

Environmental Hazard

Hazard Statements for a related isomer (4-Nitrotoluene-2-sulfonic Acid):

-

H412: Harmful to aquatic life with long lasting effects.[8]

Precautionary Statements for a related isomer (4-Nitrotoluene-2-sulfonic Acid):

-

P234: Keep only in original container.[8]

-

P260: Do not breathe dusts or mists.[8]

-

P273: Avoid release to the environment.[8]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[8]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[8]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[8]

-

P390: Absorb spillage to prevent material damage.[8]

-

P405: Store locked up.[8]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[8]

Toxicological Data

Direct toxicological studies on 2-Nitrotoluene-4-sulfonic acid are limited. However, data on the precursor, 2-nitrotoluene, indicates potential for toxicity. 2-Nitrotoluene is reasonably anticipated to be a human carcinogen.[9] It can cause the formation of methemoglobin, leading to cyanosis.[9] Liver toxicity has been observed in rats exposed to 2-nitrotoluene.[10] While 2-nitrotoluene was not found to be genotoxic in bacteria, it did induce sister chromatid exchange in cultured mammalian cells.[10]

Experimental Protocols

The primary method for the synthesis of 2-Nitrotoluene-4-sulfonic acid is the sulfonation of 2-nitrotoluene.

Synthesis of 2-Nitrotoluene-4-sulfonic Acid

Objective: To synthesize 2-Nitrotoluene-4-sulfonic acid by the sulfonation of 2-nitrotoluene.

Materials:

-

2-Nitrotoluene

-

Oleum (25%)

-

Ice

-

Water

Procedure:

-

In a suitable reaction vessel, carefully heat 2-nitrotoluene with 25% oleum.

-

Maintain the reaction temperature at 80°C for a period of 3 hours with continuous stirring.[1]

-

After the reaction is complete, quench the reaction mixture by carefully pouring it onto ice with vigorous stirring.

-

The resulting solution contains the sodium salt of 2-Nitrotoluene-4-sulfonic acid after a liming process to neutralize it.[1]

Purification: The dihydrate form of 2-Nitrotoluene-4-sulfonic acid can be obtained by crystallization from water.[1]

Industrial Applications

The primary industrial use of 2-Nitrotoluene-4-sulfonic acid is as a chemical intermediate.[1][2]

-

Dye Production: It is a key precursor in the manufacture of various azo dyes.[2] The hydrogenation of 2-Nitrotoluene-4-sulfonic acid yields o-toluidine-4-sulfonic acid, another important dye intermediate.[1]

-

Specialty Chemicals: It can be converted to 2-nitro-p-toluenesulfonyl chloride, which is then used to produce 3-amino-4-methyl-N,N-dimethylbenzenesulfonamide, a diazo component in azoic dyeing.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis process of 2-Nitrotoluene-4-sulfonic acid.

Caption: Synthesis workflow for 2-Nitrotoluene-4-sulfonic acid.

Conclusion

2-Nitrotoluene-4-sulfonic acid (CAS No. 97-06-3) is a significant industrial chemical with well-defined properties and synthesis routes. Its primary application lies in the production of dyes and other specialty chemicals. While direct and extensive toxicological and biological data on the compound itself is limited, the known hazards of its precursor, 2-nitrotoluene, necessitate careful handling and adherence to safety protocols in both laboratory and industrial environments. This guide provides a foundational understanding for professionals working with this compound.

References

- 1. 2-NITROTOLUENE-4-SULFONIC ACID | 97-06-3 [chemicalbook.com]

- 2. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-Nitrotoluene-4-sulfonic acid | CAS 97-06-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Benzenesulfonic acid, 4-methyl-3-nitro- | C7H7NO5S | CID 66795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. lookchem.com [lookchem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 4-Nitrotoluene-2-sulfonic Acid | 121-03-9 | TCI AMERICA [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Methyl-3-nitrobenzenesulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Infrared Spectroscopy) and a detailed synthetic protocol for 4-Methyl-3-nitrobenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide combines data from closely related analogs and established synthetic methodologies to provide a reliable profile.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. The data is inferred from published spectra of structurally similar compounds, particularly N-substituted derivatives and precursors.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.1-8.3 | d | 1H | Ar-H (H2) | The proton ortho to the sulfonyl group and meta to the nitro group. |

| ~7.8-8.0 | dd | 1H | Ar-H (H6) | The proton ortho to both the sulfonyl and nitro groups. |

| ~7.5-7.7 | d | 1H | Ar-H (H5) | The proton meta to the sulfonyl group and ortho to the methyl group. |

| ~7.0-7.5 | br s | 2H | -SO₂NH₂ | Broad singlet for the sulfonamide protons, exchangeable with D₂O. |

| ~2.6 | s | 3H | -CH₃ | Singlet for the methyl group protons. |

Note: Predicted chemical shifts are based on data for N-substituted 4-methyl-3-nitrobenzenesulfonamides and general principles of NMR spectroscopy. The exact shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~148 | C-NO₂ | Carbon atom attached to the nitro group. |

| ~142 | C-SO₂ | Carbon atom attached to the sulfonamide group. |

| ~139 | C-CH₃ | Aromatic carbon attached to the methyl group. |

| ~133 | Ar-CH (C6) | |

| ~128 | Ar-CH (C5) | |

| ~124 | Ar-CH (C2) | |

| ~20 | -CH₃ | Methyl carbon. |

Note: Predicted chemical shifts are based on data for 4-methyl-3-nitrobenzenesulfonic acid and related sulfonamides.[1]

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3250 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1530 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1330 | Strong | Asymmetric SO₂ stretching |

| ~1160 | Strong | Symmetric SO₂ stretching |

| ~900 | Medium | S-N stretching |

Note: Predicted absorption bands are based on data for N-substituted 4-methyl-3-nitrobenzenesulfonamides and general IR correlation tables.[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of sulfonamides from sulfonyl chlorides and ammonia.[3]

Materials:

-

4-Methyl-3-nitrobenzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Ice bath

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran or acetone at room temperature.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 10 equivalents) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A wider spectral width (e.g., 0-160 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and characterization of the compound.

References

A Technical Guide to the Research Applications of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, characterized by the presence of a sulfonyl group connected to an amine (-SO₂NH-), represent a cornerstone of medicinal chemistry. First introduced as antibacterial agents, their facile synthesis, chemical stability, and ability to form critical hydrogen bonds have led to their exploration across a vast spectrum of therapeutic areas.[1][2] This versatile scaffold has given rise to drugs for treating not only bacterial infections but also a range of other conditions, including cancer, inflammation, glaucoma, and neurodegenerative diseases.[3][4] This guide provides an in-depth overview of the core research applications of sulfonamide derivatives, detailing their mechanisms of action, summarizing key efficacy data, and providing representative experimental protocols to aid in their study and development.

Antimicrobial Agents

The original and most well-known application of sulfonamides is in combating bacterial infections. They are synthetic antimicrobial agents effective against a wide range of Gram-positive and certain Gram-negative bacteria.[5][6]

Mechanism of Action

Sulfonamides function as bacteriostatic agents by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria. Bacteria must synthesize their own folic acid, as they cannot utilize external sources. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[7][8] This disruption of the folate pathway halts bacterial growth and replication.[8]

Efficacy Data

The antimicrobial efficacy of sulfonamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| HR14 | S. aureus | 1.5 | [9] |

| HR14 | E. coli | 2.0 | [9] |

| HR5 | A. flavus (fungus) | 5.25 | [9] |

| HR5 | A. niger (fungus) | 12.5 | [9] |

| 1C | E. coli | 50 | [10] |

| I | S. aureus (MRSA) | > Oxacillin | [11] |

| II | S. aureus (MRSA) | > Oxacillin | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a sulfonamide derivative against a bacterial strain.[12][13][14]

-

Preparation of Materials:

-

Media: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Stock: Dissolve the sulfonamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

-

Serial Dilution:

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well in the series. This creates a range of decreasing compound concentrations.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

-

Anticancer Agents

A host of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through diverse mechanisms, making them a promising class of compounds in oncology research.[15][16]

Mechanisms of Action

Unlike their antimicrobial counterparts, anticancer sulfonamides do not have a single, unified mechanism. Their activity stems from the inhibition of various targets crucial for tumor growth, proliferation, and survival.[1][17]

-

Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress CA isoforms (e.g., CA IX and XII), which help maintain a favorable acidic microenvironment for tumor growth and metastasis. Sulfonamides are potent inhibitors of these enzymes.[16]

-

Cell Cycle Arrest: Certain derivatives can halt the cell cycle, often in the G1 phase, preventing cancer cells from progressing towards mitosis and proliferation.[15]

-

Microtubule Assembly Disruption: Some sulfonamides interfere with the dynamics of microtubule polymerization, a process essential for cell division, leading to mitotic arrest and apoptosis.[17]

-

Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs), sulfonamides can disrupt the formation of new blood vessels (angiogenesis) that tumors require to grow and spread.[15][16]

-

Kinase Inhibition: The sulfonamide scaffold is present in several tyrosine kinase inhibitors, which block signaling pathways that drive cell growth and proliferation.[16]

Efficacy Data: Carbonic Anhydrase Inhibition

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is a key metric for many anticancer sulfonamides, measured as the inhibition constant (Kᵢ) or IC₅₀.

| Compound Class | hCA I (Kᵢ or IC₅₀) | hCA II (Kᵢ or IC₅₀) | hCA IX (Kᵢ or IC₅₀) | Reference |

| Thiadiazole Derivatives | 3–12 nM | 0.20–5.96 nM | 3–45 nM | [18] |

| 1H-1,2,3-triazole Derivatives | - | 10.9–18.5 µM | - | [19] |

| Chloro triazine derivative (5a) | - | 1.49 µM (bCA II) | - |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA activity based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[17]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Solution: Prepare a working solution of purified human CA isoform (e.g., hCA II or hCA IX) in cold Assay Buffer.

-

Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.

-

Inhibitor Solutions: Dissolve the test sulfonamide and a positive control (e.g., Acetazolamide) in DMSO. Prepare serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 158 µL of Assay Buffer.

-

Add 2 µL of the inhibitor working solution (or DMSO for the control).

-

Add 20 µL of the CA Enzyme Solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

-

-

Measurement and Analysis:

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Anti-inflammatory Agents

Sulfonamides have demonstrated potent anti-inflammatory properties, with some derivatives acting through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The anti-inflammatory effects of certain sulfonamides are linked to their ability to modulate key inflammatory pathways. One prominent mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli (like LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-6. Some sulfonamide derivatives can prevent the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene expression.

Efficacy Data

The anti-inflammatory activity of novel sulfonamides is often evaluated by their ability to inhibit the production of key cytokines in stimulated immune cells (e.g., LPS-stimulated macrophages).

| Compound | Cytokine Inhibition | IC₅₀ (µM) | Cell Line | Reference |

| 11d | IL-6 | 0.61 | J774A.1 | |

| 11d | TNF-α | 4.34 | J774A.1 |

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

This protocol is for assessing the effect of a sulfonamide derivative on IκBα degradation and p65 nuclear translocation in LPS-stimulated cells.[3][18]

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., J774A.1 macrophages) to ~80% confluency.

-

Pre-treat cells with various concentrations of the sulfonamide derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes). Include untreated and LPS-only controls.

-

-

Protein Extraction:

-

Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercial kit or standard biochemical procedures. This separates the proteins located in the cytoplasm from those in the nucleus.

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for IκBα (for cytoplasmic fractions), phosphorylated p65 (for nuclear fractions), and loading controls (e.g., β-actin for cytoplasm, Lamin B1 for nucleus).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein bands to their respective loading controls to compare protein levels across different treatment groups. A successful compound will show increased IκBα in the cytoplasm and decreased p-p65 in the nucleus compared to the LPS-only control.

-

Agents for Neurodegenerative Diseases

Recent research has highlighted the potential of sulfonamides as multi-target agents for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Mechanisms of Action in Alzheimer's Disease (AD)

The pathology of AD is multifactorial. Sulfonamide derivatives are being designed to address several of these factors simultaneously.

-

Cholinesterase Inhibition: They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. This action helps to improve cognitive function.

-

Aβ Aggregation Inhibition: Certain derivatives can interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.

-

Nrf2 Activation: Some sulfonamides can activate the Nrf2 pathway, a key regulator of the body's endogenous antioxidant response, which helps protect neurons from oxidative stress.

-

Anti-fibrillization: Novel sulfonamides have been shown to inhibit the fibril formation of both α-synuclein (relevant to Parkinson's) and hyperphosphorylated tau (relevant to AD).

Efficacy Data

The efficacy of these compounds is measured by their ability to inhibit key enzymes or pathological processes.

| Compound | Activity | Measurement | Value | Reference |

| 18 | α-synuclein Fibrillization | Fluorescence Intensity | 5.9 ± 4.1% | |

| 20 | α-synuclein Fibrillization | Fluorescence Intensity | 11.9 ± 2.2% | |

| Indole-based derivatives | AChE Inhibition | IC₅₀ | Potent |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric Ellman's method for measuring AChE activity.[5]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE (e.g., from electric eel) in Assay Buffer.

-

DTNB Solution: Prepare a 10 mM solution of 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

-

Substrate Solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

-

Inhibitor Solutions: Prepare serial dilutions of the test sulfonamide and a positive control (e.g., Donepezil) in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of Assay Buffer, 50 µL of AChE solution, and 50 µL of the inhibitor solution to the appropriate wells.

-

For the control (100% activity), add 50 µL of Assay Buffer instead of the inhibitor.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 50 µL of the ATCI substrate solution.

-

-

Measurement and Analysis:

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes. The reaction produces a yellow-colored product.

-

Calculate the reaction rate (ΔAbs/min) for each well.

-

Determine the percent inhibition and calculate the IC₅₀ value as described in the CA inhibition protocol.

-

Synthesis and Characterization

The synthesis of novel sulfonamide derivatives is a cornerstone of research in this field. The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[9]

General Synthesis Workflow

The development of a new sulfonamide derivative typically follows a structured workflow from synthesis to characterization and biological evaluation.

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol describes a typical procedure for synthesizing a sulfonamide from a sulfonyl chloride and an amine.

-

Reactant Setup:

-

In a round-bottom flask, dissolve the primary or secondary amine (1 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile, 15 mL).

-

Add a base (e.g., triethylamine or pyridine, 1.2 mmol) to the solution to act as a scavenger for the HCl byproduct.

-

-

Reaction:

-

Slowly add the corresponding sulfonyl chloride (1 mmol), dissolved in a small amount of the same solvent, to the amine solution dropwise at 0°C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the solvent.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), water, and brine to remove excess base and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure sulfonamide derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic sulfonamide (SO₂-N) stretching bands.[13]

-

-

Conclusion

The sulfonamide scaffold remains a privileged structure in drug discovery, demonstrating remarkable versatility and a broad spectrum of biological activities.[4] From their historical role as the first synthetic antimicrobials to their modern applications in oncology, anti-inflammatory therapy, and the treatment of neurodegenerative diseases, sulfonamide derivatives continue to be a fertile ground for research. The ongoing development of novel synthetic strategies and a deeper understanding of their molecular targets will undoubtedly lead to the discovery of new and more effective therapeutic agents. This guide serves as a foundational resource for professionals dedicated to harnessing the full potential of this remarkable chemical class.

References

- 1. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. protocols.io [protocols.io]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Activity Assay [protocols.io]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. researchgate.net [researchgate.net]

The Core Mechanism of Action of Nitrobenzenesulfonamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzenesulfonamide derivatives have emerged as a versatile and potent class of molecules with a broad spectrum of biological activities, attracting significant interest in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the core mechanisms of action underlying their therapeutic potential. We delve into their roles as anticancer, antimicrobial, and anti-inflammatory agents, with a particular focus on their molecular targets and the modulation of key signaling pathways. This document summarizes quantitative data on their inhibitory activities, provides detailed experimental protocols for key assays, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The nitrobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological effects. Initially recognized for their utility in organic synthesis, these compounds are now at the forefront of research into novel therapeutic agents. Their mechanisms of action are multifaceted, ranging from the targeted inhibition of specific enzymes to the modulation of complex signaling cascades. This guide will systematically dissect these mechanisms, providing a foundational resource for the rational design and development of next-generation nitrobenzenesulfonamide-based drugs.

Anticancer Activity: Targeting Estrogen-Related Receptor α (ERRα)

A primary mechanism through which nitrobenzenesulfonamide compounds exert their anticancer effects is by acting as inverse agonists of the Estrogen-Related Receptor α (ERRα).[1][2][3][4] ERRα is an orphan nuclear receptor that is overexpressed in various cancers, including triple-negative breast cancer, and plays a crucial role in regulating cellular metabolism and mitochondrial biogenesis to support tumor growth.[1][2][3]

Signaling Pathway

Nitrobenzenesulfonamide-based inverse agonists bind to the ligand-binding domain of ERRα, inducing a conformational change that prevents the recruitment of coactivators such as PGC-1α.[2] This disruption of the ERRα-coactivator complex leads to the transcriptional repression of ERRα target genes involved in oxidative metabolism and mitochondrial function, thereby inhibiting cancer cell proliferation, migration, and invasion.[1][2]

Quantitative Data: ERRα Inverse Agonist Activity

The inhibitory potency of nitrobenzenesulfonamide derivatives against ERRα has been quantified using various assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of p-nitrobenzenesulfonamide compounds.

| Compound | Modification | IC50 (µM) for ERRα Transcriptional Repression | Reference |

| 8 | Unsubstituted | 1.76 | [3] |

| 9 | 4-Chloro | 2.02 | [3] |

| 10 | 4-Methyl | 1.23 | [3] |

| 11 | 4-Methoxy | 0.80 | [1][2][3][4] |

| 17 | 3-Methoxy | 1.29 | [3] |

| 18 | 3-Trifluoromethyl | 1.78 | [3] |

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a TR-FRET assay to determine the binding affinity of nitrobenzenesulfonamide compounds to ERRα.

Materials:

-

ERRα-LBD-GST fusion protein

-

Tb-anti-GST antibody

-

Fluorescein-labeled PGC1α coactivator peptide

-

TR-FRET Coregulator Buffer

-

Dithiothreitol (DTT)

-

Test compounds (nitrobenzenesulfonamide derivatives)

-

384-well assay plates

Procedure:

-

Prepare Complete TR-FRET Coregulator Buffer: Add DTT to the TR-FRET Coregulator Buffer to a final concentration of 5 mM. This buffer should be prepared fresh daily.

-

Prepare Reagent Mix: Prepare a 4X stock solution containing ERRα-LBD-GST, Tb-anti-GST antibody, and fluorescein-PGC1α peptide in the Complete TR-FRET Coregulator Buffer. The final assay concentrations are typically 5 nM for the antibody, 500 nM for the peptide, and an optimized concentration of the ERRα-LBD-GST (refer to manufacturer's certificate of analysis).[5][6]

-

Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Then, create a 2X final concentration of the compounds in the Complete TR-FRET Coregulator Buffer.

-

Assay Assembly: In a 384-well plate, add 10 µL of the 2X compound dilutions. Add 10 µL of the 4X reagent mix to each well.

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium emission) and 520 nm (FRET signal).

-

Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Carbonic Anhydrase Inhibition

Nitrobenzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7] Notably, these compounds often exhibit selectivity for tumor-associated CA isoforms, such as CA IX and XII, over the cytosolic isoforms CA I and II, making them attractive candidates for cancer therapy.[7]

Mechanism of Inhibition

The sulfonamide moiety of nitrobenzenesulfonamides is crucial for their inhibitory activity. In its deprotonated form (SO2NH-), it coordinates to the zinc ion in the active site of the carbonic anhydrase, mimicking the transition state of the CO2 hydration reaction. This binding blocks the catalytic activity of the enzyme.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of nitrobenzenesulfonamides against various human carbonic anhydrase (hCA) isoforms is typically expressed as the inhibition constant (Ki).

| Compound Class | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| 2-Substituted-5-nitro-benzenesulfonamides | Ineffective | 8.8 - 4975 | 5.4 - 653 | 5.4 - 653 | [7] |

| Sulfonamides with Pyrazole-carboxamide | 6.2 - 3822 | 6.1 - 568.8 | 8.5 - 568.8 | 61.3 - 432.8 | [8] |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3 - 87.6 | 5.3 - 384.3 | - | - | [9] |

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This protocol describes a method for determining the inhibition constants (Ki) of nitrobenzenesulfonamides against carbonic anhydrase isoforms.

Materials:

-

Purified carbonic anhydrase isoform

-

Tris-HCl buffer (e.g., 20 mM, pH 8.0)

-

CO2-saturated water

-

Test compounds

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of the carbonic anhydrase and serial dilutions of the nitrobenzenesulfonamide inhibitor in the Tris-HCl buffer.

-

Blank Measurement: In the stopped-flow instrument, rapidly mix the CO2-saturated water with the Tris-HCl buffer (without enzyme or inhibitor). Record the time it takes for the pH to drop from a set initial value to a final value (e.g., from 8.3 to 6.3 at 0°C).[10] This is the uncatalyzed reaction time.

-

Enzyme Activity Measurement: Repeat the measurement with the enzyme in the buffer to determine the catalyzed reaction time.

-

Inhibition Measurement: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period. Then, initiate the reaction by mixing with the CO2-saturated water and record the reaction times.

-

Data Analysis: Calculate the enzyme activity at each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the Ki value.

Antimicrobial and Anti-inflammatory Mechanisms

Antimicrobial Action

The antimicrobial activity of nitrobenzenesulfonamides is primarily attributed to the bioreductive activation of the nitro group within microbial cells.

Mechanism: Bacterial nitroreductases reduce the nitro group of the nitrobenzenesulfonamide to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to bacterial cell death.

Anti-inflammatory Effects

Nitrobenzenesulfonamides may exert anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

COX Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some nitrobenzenesulfonamide derivatives can inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[11][12]

Experimental Protocol: COX Inhibition Assay (Fluorometric)

Materials:

-

COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic acid

-

Test compounds

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX cofactor and arachidonic acid according to the kit instructions.

-

Reaction Mix: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the COX enzyme.

-

Compound Addition: Add the test compounds at various concentrations to the designated wells. Include appropriate controls (enzyme control, inhibitor control).

-

Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[8]

-

Data Analysis: Calculate the slope of the linear portion of the fluorescence curve for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

NF-κB Pathway Modulation: The NF-κB signaling pathway is a central regulator of inflammation. While direct evidence for nitrobenzenesulfonamides is still emerging, related sulfonamide and benzamide compounds have been shown to inhibit the activation of NF-κB.[13] This inhibition would lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β.

Conclusion

Nitrobenzenesulfonamide compounds represent a promising class of therapeutic agents with diverse mechanisms of action. Their ability to act as inverse agonists of ERRα provides a targeted approach for cancer therapy. Furthermore, their well-established role as carbonic anhydrase inhibitors, particularly with selectivity for tumor-associated isoforms, offers another avenue for anticancer drug development. The antimicrobial and anti-inflammatory properties of these compounds further broaden their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore and harness the therapeutic capabilities of the nitrobenzenesulfonamide scaffold. Future research should focus on elucidating the specific molecular interactions and downstream signaling events to enable the design of more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides [mdpi.com]

- 10. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. researchgate.net [researchgate.net]

- 12. Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Dawn of a Medical Revolution: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of benzenesulfonamide compounds and their subsequent development into the first commercially available systemic antibacterial agents marks a pivotal moment in the history of medicine. Before the advent of these "sulfa drugs," bacterial infections frequently led to severe morbidity and mortality. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and foundational experimental protocols related to benzenesulfonamide compounds, tailored for professionals in the fields of chemical biology, pharmacology, and drug development.

The Serendipitous Discovery of Antibacterial Activity

The journey of benzenesulfonamide compounds began not in a medical laboratory, but in the German dye industry. In the early 1930s, at the Bayer laboratories of IG Farben, a team led by Gerhard Domagk was investigating coal-tar dyes as potential therapeutic agents.[1] The prevailing theory, championed by Paul Ehrlich, was that dyes capable of selectively staining bacteria could be modified to attack these pathogens within the body.[2]

In 1932, chemists Fritz Mietzsch and Josef Klarer synthesized a red azo dye, KL-730, which contained a sulfonamide group.[3] Domagk's subsequent testing revealed this compound's remarkable ability to protect mice from lethal streptococcal infections.[2][4] Despite the groundbreaking nature of this discovery, the findings were not published until 1935.[1] The drug, named Prontosil, became the first medicine capable of effectively treating a range of systemic bacterial infections.[1][3] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[5]

A crucial breakthrough occurred shortly after Prontosil's introduction when researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug.[6] It was metabolized in the body to release its active component: para-aminobenzenesulfonamide, a simpler compound first synthesized in 1906 and known as sulfanilamide.[1] This discovery was significant because sulfanilamide's patent had expired, allowing for widespread, inexpensive production and sparking a "sulfa craze" that revolutionized the treatment of bacterial diseases.[1][7]

Historical Development Timeline

The following diagram illustrates the key milestones in the discovery and development of early benzenesulfonamide antibacterials.

Mechanism of Action: Antimetabolites in Action

Sulfonamides exert their antibacterial effect through competitive inhibition. They are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid (vitamin B9) in bacteria.[8][9] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. In contrast, humans obtain folic acid from their diet, making this pathway an excellent selective target for antimicrobial therapy.[1]